molecular formula C8H9F3N2O2 B2696907 1-Methyl-5-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid CAS No. 2228485-54-7

1-Methyl-5-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid

Cat. No.: B2696907
CAS No.: 2228485-54-7
M. Wt: 222.167
InChI Key: IBCIAZAVMZMPRE-UHFFFAOYSA-N
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Description

1-Methyl-5-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid is a chemical compound used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase . It is also used in the synthesis of 4-carboxamide derivatives acting as antifungal agents .


Synthesis Analysis

The synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid involves several steps. The compound is synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis . The condensation reaction is carried out at 4045℃ for 5 hours, with ethanol as the solvent . During acylation, TEA is used as an acid-capturer, and trifluoroacetyl chloride is used to replace phosgene as an acylating reagent . The cyclization reaction is carried out in a mixed solvent of methanol and water .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazole ring with a trifluoropropyl and a methyl group attached . The molecular formula is C8H9F3N2O2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, acylation, cyclization, and hydrolysis . The yield of the reactions was improved from 67% to 93.7% under optimized conditions .

Scientific Research Applications

Structural and Spectral Investigations

Research has delved into the structural and spectral properties of pyrazole-4-carboxylic acid derivatives. For instance, studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid have combined experimental and theoretical methods to characterize its structure. This includes NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction techniques. Theoretical density functional theory (DFT) calculations were used to compare experimental FT-IR and NMR chemical shifts, providing insights into the molecule's electronic transition and stability properties (Viveka et al., 2016).

Coordination Polymers and Metal Complex Synthesis

Another area of interest is the creation of coordination polymers and metal complexes using pyrazole-4-carboxylic acid derivatives as ligands. Studies have shown the synthesis of d10 metal coordination polymers using bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands. These polymers exhibit diverse structures and properties, including chiral coordination polymers with unique supramolecular networks and luminescence properties (Cheng et al., 2017).

Novel Synthetic Routes and Mechanistic Insights

The development of novel synthetic routes and mechanistic insights into the formation of pyrazole derivatives is also a key research focus. For example, research on the synthesis of pyrazole-dicarboxylate acid derivatives has led to the creation of mononuclear CuII/CoII coordination complexes. These complexes are characterized by unique structural features and hydrogen-bonded networks, demonstrating the versatile reactivity and potential application of these compounds in material science and coordination chemistry (Radi et al., 2015).

Future Directions

The compound 1-Methyl-5-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid has potential applications in the development of fungicides and inhibitors of Toxoplasma gondii enoyl reductase . Future research may focus on exploring these applications further and optimizing the synthesis process for better yields .

Properties

IUPAC Name

1-methyl-5-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c1-13-6(2-3-8(9,10)11)5(4-12-13)7(14)15/h4H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCIAZAVMZMPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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